Methyl Pyridazine-4-carboxylate
Overview
Description
Methyl Pyridazine-4-carboxylate is an organic compound with the molecular formula C6H6N2O2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Pyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl Pyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products:
Oxidation: Pyridazine-4-carboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Methyl Pyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl Pyridazine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
- Pyridazine-3-carboxylic acid
- Pyridazine-4-carboxylic acid
- Pyridazine-3-carbonitrile
Comparison: Methyl Pyridazine-4-carboxylate is unique due to its ester functional group, which imparts different chemical properties compared to its carboxylic acid and nitrile counterparts. This ester group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl pyridazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFLWNYKGMQQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498310 | |
Record name | Methyl pyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-77-1 | |
Record name | Methyl pyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl pyridazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-pyridazinecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2U2BP7FKV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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